molecular formula C11H9BrF4O3 B2634646 2-Dioxolanylphenoxytetrafluorobromoethane CAS No. 1883744-08-8

2-Dioxolanylphenoxytetrafluorobromoethane

Cat. No.: B2634646
CAS No.: 1883744-08-8
M. Wt: 345.088
InChI Key: SECUOKUNAJMDJO-UHFFFAOYSA-N
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Description

2-Dioxolanylphenoxytetrafluorobromoethane: is a synthetic organic compound characterized by the presence of a dioxolane ring, a phenoxy group, and tetrafluorobromoethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dioxolanylphenoxytetrafluorobromoethane typically involves multiple steps, starting with the preparation of the dioxolane ring and phenoxy group, followed by the introduction of the tetrafluorobromoethane moiety. Common synthetic routes include:

    Formation of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol reacts with a suitable leaving group.

    Introduction of the Tetrafluorobromoethane Moiety: This step involves the reaction of a brominated precursor with a fluorinating agent under controlled conditions to introduce the tetrafluorobromoethane moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dioxolanylphenoxytetrafluorobromoethane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where the phenoxy or bromine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as sodium hydroxide (for nucleophilic substitution) and halogens (for electrophilic substitution) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Dioxolanylphenoxytetrafluorobromoethane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Dioxolanylphenoxytetrafluorobromoethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the surface of cells, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.

    Modulation of Gene Expression: Influence on the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dioxolanylphenoxytrifluoromethane
  • 2-Dioxolanylphenoxytetrafluoroethane
  • 2-Dioxolanylphenoxytetrafluorochloroethane

Uniqueness

2-Dioxolanylphenoxytetrafluorobromoethane is unique due to the presence of the bromine atom in its structure, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF4O3/c12-10(13,14)11(15,16)19-8-4-2-1-3-7(8)9-17-5-6-18-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECUOKUNAJMDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2OC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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